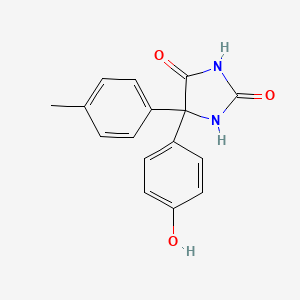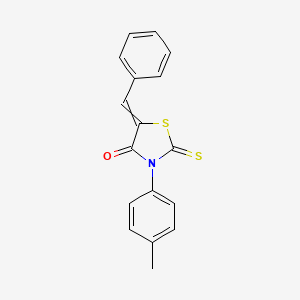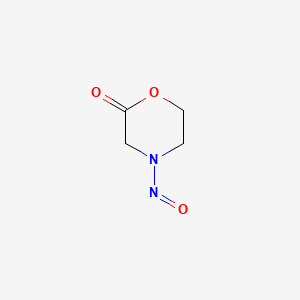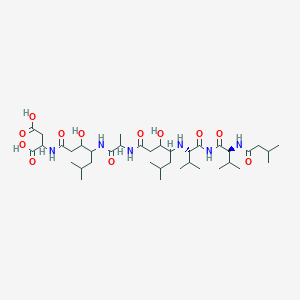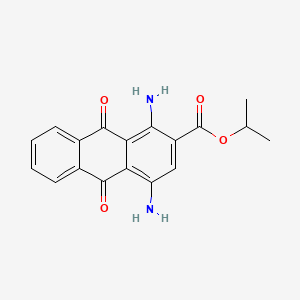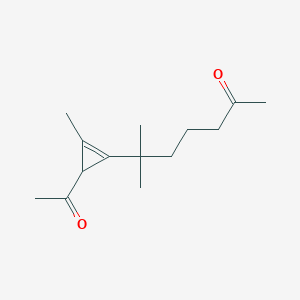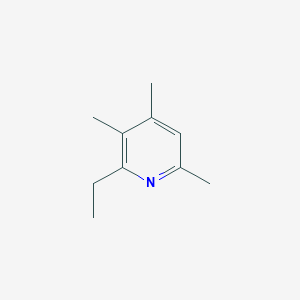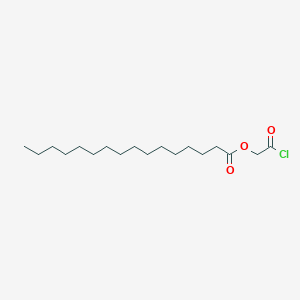
2-Chloro-2-oxoethyl hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-oxoethyl hexadecanoate is an organic compound with the molecular formula C18H33ClO3 It is an ester derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a chloro and oxo group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-oxoethyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with 2-chloro-2-oxoethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-oxoethyl hexadecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and 2-chloro-2-oxoethanol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 2-azido-2-oxoethyl hexadecanoate, 2-thiocyanato-2-oxoethyl hexadecanoate, or 2-methoxy-2-oxoethyl hexadecanoate.
Hydrolysis: Hexadecanoic acid and 2-chloro-2-oxoethanol.
Reduction: 2-Hydroxyethyl hexadecanoate.
Scientific Research Applications
2-Chloro-2-oxoethyl hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential effects on biological systems, including its role in lipid metabolism and cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-Chloro-2-oxoethyl hexadecanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound can undergo hydrolysis to release hexadecanoic acid, which can then participate in lipid metabolism.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of new compounds with different biological activities.
Reduction: The oxo group can be reduced to a hydroxyl group, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
2-Chloro-2-oxoethyl hexadecanoate can be compared with other similar compounds such as:
2-Chloro-2-oxoethyl acetate: Similar in structure but with an acetate group instead of a hexadecanoate group. It is used in different applications due to its shorter carbon chain.
2-Bromo-2-oxoethyl hexadecanoate: Similar in structure but with a bromo group instead of a chloro group. It may exhibit different reactivity and biological effects due to the different halogen atom.
2-Hydroxyethyl hexadecanoate: Lacks the chloro and oxo groups, making it less reactive in nucleophilic substitution and reduction reactions.
Properties
CAS No. |
72823-47-3 |
|---|---|
Molecular Formula |
C18H33ClO3 |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
(2-chloro-2-oxoethyl) hexadecanoate |
InChI |
InChI=1S/C18H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)22-16-17(19)20/h2-16H2,1H3 |
InChI Key |
GHBQHVCWQSBDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


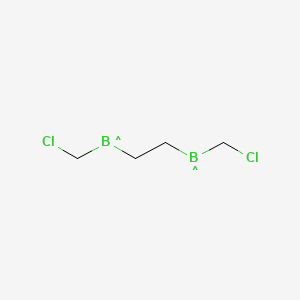
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
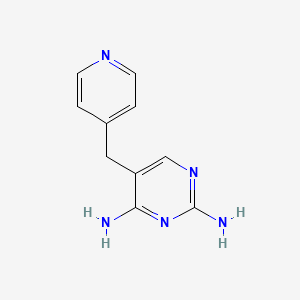
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
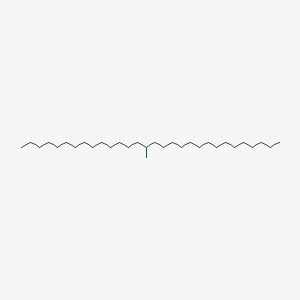
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
